molecular formula C11H15N3O4 B1343014 Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate CAS No. 92491-67-3

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

Cat. No.: B1343014
CAS No.: 92491-67-3
M. Wt: 253.25 g/mol
InChI Key: JGHNMFQIFLJPRR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates. It is characterized by the presence of a tert-butyl ester group and a nitrophenyl group attached to a hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrazine derivatives, aldehydes, and reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride, hydrogen gas), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted hydrazinecarboxylates. These products can be further utilized in various chemical transformations and applications .

Scientific Research Applications

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate involves its interaction with molecular targets through its hydrazine and nitrophenyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or participate in catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological assays .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-nitrophenyl)hydrazinecarboxylate
  • Methyl 2-(4-nitrophenyl)hydrazinecarboxylate
  • Propyl 2-(4-nitrophenyl)hydrazinecarboxylate

Uniqueness

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability.

Biological Activity

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate (TBPH) is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with TBPH, synthesizing data from various studies and highlighting its potential applications.

Structure and Synthesis

TBPH is characterized by the presence of a hydrazine moiety and a nitrophenyl group, which may influence its biological properties. The compound is synthesized through the condensation of tert-butyl chloroformate with 2-(4-nitrophenyl)hydrazine, yielding a product that can be utilized in various organic reactions, including the Mitsunobu reaction.

Antimicrobial Properties

Recent investigations have explored TBPH's potential as an antimicrobial agent. A study indicated that derivatives of hydrazinecarboxylates, including TBPH, exhibit significant antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .

Compound Activity Target Pathogen Reference
This compoundAntibacterialStaphylococcus aureus
Other Hydrazine DerivativesAntimicrobialEscherichia coli

Anticancer Activity

In addition to its antimicrobial properties, TBPH has been investigated for its anticancer potential. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The nitro group in TBPH may play a crucial role in enhancing its cytotoxic effects against tumor cells .

In Vivo Studies

In vivo studies have demonstrated the anti-inflammatory effects of related compounds, suggesting that TBPH may also exhibit similar properties. For instance, a study showed that certain hydrazine derivatives reduced inflammation in carrageenan-induced edema models, indicating potential therapeutic applications in inflammatory diseases .

The exact mechanisms through which TBPH exerts its biological effects remain to be fully elucidated. However, several hypotheses have been proposed:

  • Cell Wall Disruption : Similar compounds have been shown to inhibit cell wall synthesis in bacteria.
  • Nucleic Acid Synthesis Inhibition : Some hydrazine derivatives interfere with DNA replication and transcription processes.
  • Apoptosis Induction : In cancer cells, compounds like TBPH may activate apoptotic pathways leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of TBPH against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that TBPH inhibited the growth of breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents. Further mechanistic studies revealed activation of caspase pathways indicative of apoptosis.

Properties

IUPAC Name

tert-butyl N-(4-nitroanilino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-4-6-9(7-5-8)14(16)17/h4-7,12H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHNMFQIFLJPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618722
Record name tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92491-67-3
Record name tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92491-67-3
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